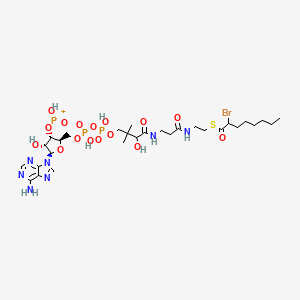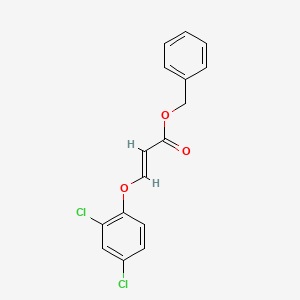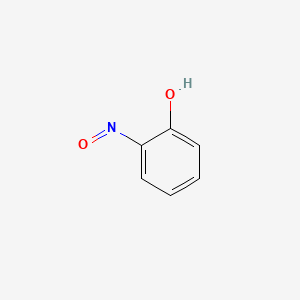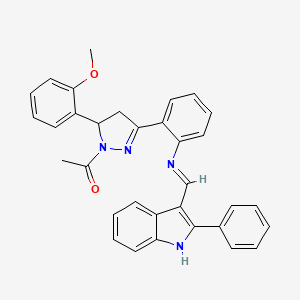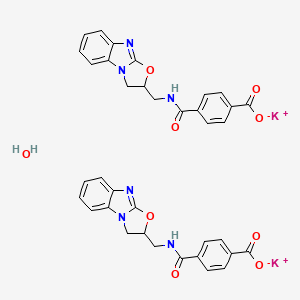
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole fused with an oxazole ring, which is further substituted with a terephthalamic acid moiety. The potassium salt form and hemihydrate state add to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with terephthalic acid derivatives under controlled conditions. The reaction is often facilitated by catalysts and may require specific temperature and pH conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques to obtain the potassium salt hemihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced intermediates.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological and chemical properties.
Applications De Recherche Scientifique
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific molecular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring also show comparable chemical reactivity and applications.
Uniqueness
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is unique due to the combination of benzimidazole and oxazole rings with a terephthalamic acid moiety. This structural complexity enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
102339-07-1 |
|---|---|
Formule moléculaire |
C36H30K2N6O9 |
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
dipotassium;4-(1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethylcarbamoyl)benzoate;hydrate |
InChI |
InChI=1S/2C18H15N3O4.2K.H2O/c2*22-16(11-5-7-12(8-6-11)17(23)24)19-9-13-10-21-15-4-2-1-3-14(15)20-18(21)25-13;;;/h2*1-8,13H,9-10H2,(H,19,22)(H,23,24);;;1H2/q;;2*+1;/p-2 |
Clé InChI |
YXPGTERQVNMKPY-UHFFFAOYSA-L |
SMILES canonique |
C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


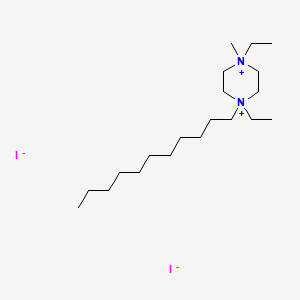
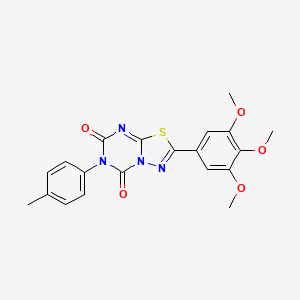

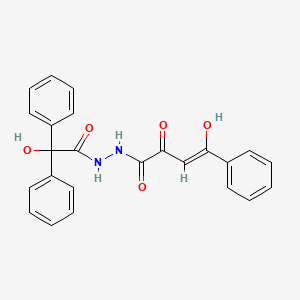
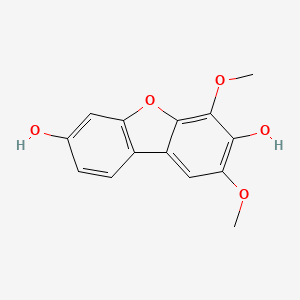
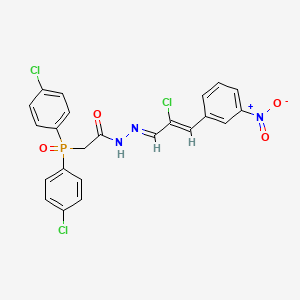

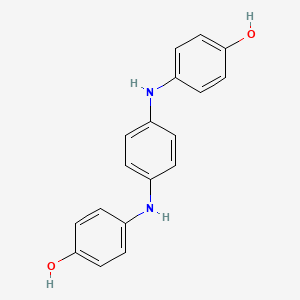
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
